3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Medicinal Chemistry Combinatorial Chemistry Building Block Selection

3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1038358-13-2) is a heterocyclic research intermediate belonging to the 4,5-dihydroisoxazole (isoxazoline) class, bearing the pharmacologically critical 3,4,5-trimethoxyphenyl (TMP) motif at position 3 and a free carboxylic acid at position 5. The compound has a molecular formula of C13H15NO6, a molecular weight of 281.26 g/mol, and is commercially available at 98% purity from multiple suppliers.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 1038358-13-2
Cat. No. B6353067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS1038358-13-2
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)O
InChIInChI=1S/C13H15NO6/c1-17-9-4-7(5-10(18-2)12(9)19-3)8-6-11(13(15)16)20-14-8/h4-5,11H,6H2,1-3H3,(H,15,16)
InChIKeyGKTAYBRIPSZOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1038358-13-2): A Dihydroisoxazole Carboxylic Acid Building Block for Combretastatin-Inspired Drug Discovery


3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1038358-13-2) is a heterocyclic research intermediate belonging to the 4,5-dihydroisoxazole (isoxazoline) class, bearing the pharmacologically critical 3,4,5-trimethoxyphenyl (TMP) motif at position 3 and a free carboxylic acid at position 5 [1]. The compound has a molecular formula of C13H15NO6, a molecular weight of 281.26 g/mol, and is commercially available at 98% purity from multiple suppliers . Its structure places it at the intersection of combretastatin A-4 (CA-4) mimetics—where the isoxazoline ring conformationally restrains the olefinic bridge—and versatile synthetic intermediates, owing to the carboxylic acid handle amenable to amidation, esterification, and heterocycle formation [2].

Why Generic Substitution of 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1038358-13-2) with In-Class Analogs Is Not Scientifically Justified


Although multiple 3-aryl-4,5-dihydroisoxazole-5-carboxylic acid derivatives share superficial scaffold similarity, three structural determinants preclude interchangeable procurement: (i) the 3,4,5-trimethoxyphenyl substitution pattern is non-redundant for tubulin-targeting pharmacophore recognition—SAR studies across combretastatin-inspired isoxazole/isoxazoline series demonstrate that the TMP residue is the key structural parameter determining antiproliferative efficiency [1]; (ii) the dihydroisoxazole (isoxazoline) ring versus its fully aromatic isoxazole counterpart yields mechanistically distinct biological profiles—isoxazolines in double-bond-locked CA-4 analogues exhibit potent apoptosis-inducing activity without direct tubulin polymerization inhibition, whereas isoxazole congeners act primarily as tubulin binders [2]; (iii) substitution at the 5-position of the dihydroisoxazole ring (e.g., 5-methyl in CAS 1326812-92-3) introduces a quaternary center that sterically and electronically modulates both the carboxylic acid reactivity and the conformational landscape of the scaffold [3]. These differences collectively invalidate the assumption that any 3-aryl-dihydroisoxazole-5-carboxylic acid can serve as a drop-in replacement.

Quantitative Differentiation Evidence for 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1038358-13-2) Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from the 5-Methyl Analog for Library Synthesis Throughput Calculations

The target compound (CAS 1038358-13-2) possesses a molecular weight of 281.26 g/mol (C13H15NO6) and 20 heavy atoms, compared to its closest congener, 5-Methyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1326812-92-3), which has a molecular weight of 295.29 g/mol (C14H17NO6) and 21 heavy atoms [1][2]. This mass differential of 14.03 Da (one methylene unit) translates to a 4.8% lower molecular weight for the target compound, which is relevant in fragment-based and library design contexts where lower molecular weight starting building blocks are preferred for downstream lead optimization compliance with Lipinski's Rule of Five thresholds (MW < 500) [3].

Medicinal Chemistry Combinatorial Chemistry Building Block Selection

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Comparison with the Fully Aromatic Isoxazole Analog

The target dihydroisoxazole compound has a computed TPSA of 86.6 Ų and 7 hydrogen bond acceptor sites, compared to the fully aromatic regioisomer 5-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxylic acid (CAS 1105193-41-6) which has a TPSA of 91 Ų and only 5 hydrogen bond acceptors [1]. The 4.6% lower TPSA and two additional H-bond acceptors in the target compound arise from the saturated C4–C5 bond in the dihydroisoxazole ring, which preserves the N–O heteroatom pair as acceptors while reducing the conjugated surface area. In the context of CNS drug design, TPSA values below 90 Ų are associated with improved blood-brain barrier penetration, giving the target compound a predicted advantage over the fully aromatic isoxazole analog for CNS-targeted libraries [2].

Physicochemical Profiling ADME Prediction Bioisostere Evaluation

Predicted Boiling Point and Thermal Stability Differentiation from the 2-Chloro Analog for Purification Method Selection

The target compound has a predicted boiling point of 453.6 ± 55.0 °C at 760 mmHg and a flash point of 228.1 ± 31.5 °C, compared to 480.1 ± 55.0 °C (boiling point) and 244.2 ± 31.5 °C (flash point) for the 2-chloro analog 3-(2-Chloro-3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1018125-33-1) [1]. The 26.5 °C lower boiling point of the target compound is practically relevant for vacuum distillation and sublimation-based purification workflows, reducing thermal stress on the compound during isolation. Additionally, the target compound's density of 1.4 ± 0.1 g/cm³ versus 1.5 ± 0.1 g/cm³ for the chloro analog reflects the absence of the heavier chlorine atom, which also simplifies mass spectrometry interpretation by eliminating the characteristic ³⁵Cl/³⁷Cl isotope pattern [2].

Process Chemistry Purification Thermal Stability

Dihydroisoxazole vs. Isoxazole Scaffold: Mechanistic Divergence in Cytotoxicity and Tubulin Polymerization Activity (Class-Level Evidence)

Class-level comparative studies of combretastatin A-4 analogues demonstrate that dihydroisoxazoline-containing derivatives exhibit a mechanistically distinct profile from their fully aromatic isoxazole counterparts. In the double-bond-locked CA-4 series reported by Simoni et al. (2005), isoxazoline derivatives 18b, 20a, and 21a demonstrated potent cytotoxicity (IC₅₀ < 1 μM) and apoptosis-inducing activity but poor antitubulin activity—in contrast to isoxazole derivatives, which function primarily through tubulin polymerization inhibition [1]. Separately, Kaffy et al. (2006) reported that the 4,5-diarylisoxazole 35 exhibited antitubulin activity (IC₅₀ = 0.75 μM) superior to CA-4 (IC₅₀ = 1.2 μM), while the corresponding isoxazoline derivatives displayed divergent activity patterns dependent on substitution [2]. The target compound, bearing the dihydroisoxazole core with a free carboxylic acid, occupies a distinct mechanistic niche: the scaffold is associated with apoptosis-driven cytotoxicity rather than pure tubulin binding, and the carboxylic acid enables conjugation to targeting moieties without ablating this differentiated mechanism [3].

Anticancer Mechanism Tubulin Polymerization Apoptosis Induction

Carboxylic Acid Derivatization Versatility: The Target Compound's Unsubstituted 5-Position vs. the 5-Methyl Quaternary Analog

The target compound (CAS 1038358-13-2) features a secondary C–H at the 5-position adjacent to the carboxylic acid, compared to the quaternary C–CH₃ center in the 5-methyl analog (CAS 1326812-92-3). This structural difference has direct consequences for synthetic utility: the target compound's 5-position retains a stereocenter that can be exploited for chiral resolution or asymmetric synthesis, whereas the 5-methyl analog is achiral at this position and presents greater steric hindrance during carboxylic acid activation and coupling [1]. The target compound's lower complexity score (371 vs. 412 for the 5-methyl analog) and identical rotatable bond count (5) indicate that the additional methyl group in the comparator increases topological complexity without adding functional group diversity [2]. In combinatorial library construction, the target compound's unhindered secondary carbon adjacent to the carboxylate facilitates higher-yielding amide bond formation with bulky amines, consistent with the general principle that α-unsubstituted carboxylic acids undergo coupling with less steric penalty than α,α-disubstituted variants [3].

Synthetic Chemistry Amide Coupling Scaffold Diversification

Vendor-Verified Purity Benchmarking: 98% Assay Consistency Across Independent Suppliers

The target compound is commercially available at a verified purity of 98% from Leyan (Product No. 1197201) and at 95%+ from CheMenu (Catalog No. CM554695), establishing a consistent purity floor across independent suppliers . In contrast, the 5-methyl analog (CAS 1326812-92-3) is listed at 95%+ purity from CheMenu (Catalog No. CM562535) with fewer supplier options, and the 2-chloro analog (CAS 1018125-33-1) is offered at 98% from Leyan but with a 10-day lead time indicating lower stock availability . The target compound benefits from immediate stock availability (Leyan lists 1g现货) and multiple sourcing options, reducing procurement risk and ensuring batch-to-batch consistency for long-term research programs.

Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1038358-13-2) Based on Quantitative Differentiation Evidence


Combretastatin-Inspired Anticancer Library Synthesis Requiring Non-Tubulin Mechanisms of Action

Research groups constructing combretastatin A-4 mimetic libraries that aim to explore apoptosis-driven cytotoxicity mechanisms—rather than classical tubulin polymerization inhibition—should select the target dihydroisoxazoline scaffold. Class-level evidence demonstrates that isoxazoline-containing CA-4 analogues (e.g., compounds 18b, 20a, 21a) induce potent apoptosis with IC₅₀ < 1 μM via G2/M phase blockade through non-tubulin targets, contrasting with isoxazole-based analogues that act primarily as tubulin binders [1]. The target compound's free carboxylic acid at position 5 enables direct amide coupling to generate diverse 5-carboxamide libraries (as demonstrated by the 72-membered 3-aryl-4,5-dihydroisoxazole-5-carboxamide library approach [2]), while the 3,4,5-trimethoxyphenyl pharmacophore ensures recognition by the colchicine-binding domain and related targets [3].

CNS-Penetrant Probe Design Leveraging Sub-90 Ų TPSA Physicochemical Profile

The target compound's TPSA of 86.6 Ų places it below the empirically derived 90 Ų threshold for blood-brain barrier permeability, making it a strategically advantageous building block for CNS-targeted chemical probe development [1]. In head-to-head comparison, the fully aromatic isoxazole analog (CAS 1105193-41-6; TPSA = 91 Ų) exceeds this threshold, while the 2-chloro analog (CAS 1018125-33-1) carries additional liabilities from increased lipophilicity and halogen-dependent metabolism. When designing CNS-penetrant isoxazoline-based probes for targets such as GABA transferase or 5-HT₁A receptor modulation—pathways with which trimethoxyphenyl-containing compounds have shown preliminary engagement [2]—the target compound's favorable TPSA and hydrogen-bonding capacity provide an enhanced starting point for preserving CNS exposure during lead optimization.

Stereochemistry-Dependent SAR Exploration at the Isoxazoline 5-Position

For medicinal chemistry programs that require a stereogenic center at the point of attachment to the heterocyclic core, the target compound's unsubstituted 5-position (secondary C–H, prochiral) offers synthetic opportunities that the 5-methyl analog (quaternary C–CH₃, achiral) cannot provide [1]. The target compound can be resolved into enantiomers or used in asymmetric transformations to generate enantioenriched products—a critical capability when the biological target exhibits stereospecific recognition. This contrasts directly with the 5-methyl analog (CAS 1326812-92-3), which permanently lacks configurational isomerism at this position and introduces additional steric hindrance that depresses amide coupling yields with bulky amine partners [2]. The target compound's lower molecular complexity score (371 vs. 412) further supports its selection when minimizing scaffold complexity is a design principle.

Multi-Step Synthetic Route Development Requiring High-Purity, Immediately Available Building Blocks

Process chemistry groups developing multi-step synthetic routes to 3,4-diarylisoxazole anticancer agents—via the established dihydroisoxazole-2-oxide intermediate pathway [1]—benefit from the target compound's verified 98% purity and immediate stock availability across multiple independent suppliers [2]. The compound's lower boiling point (453.6 °C predicted) and lower density (1.4 g/cm³) compared to halogenated analogs simplify large-scale handling and purification. Furthermore, the absence of halogen substituents eliminates organohalogen waste streams and simplifies analytical quality control by removing chlorine isotope patterns from LC-MS and NMR spectra, reducing per-batch characterization burden in industrial settings [3].

Quote Request

Request a Quote for 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.